

Application Notes and Protocols: ATP Disodium Trihydrate in In vitro Studies

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Compound of Interest		
Compound Name:	ATP disodium trihydrate	
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Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, acting as the primary energy currency. Its disodium trihydrate salt is a stable and highly soluble form, making it an essential reagent in a vast array of in vitro studies.[1] These studies range from investigating enzymatic reactions to assessing cell health and discovering new therapeutic agents. This document provides detailed application notes and standardized protocols for the use of **ATP disodium trihydrate** in key in vitro assays.

Data Presentation: Standard Concentrations of ATP Disodium Trihydrate

The optimal concentration of **ATP disodium trihydrate** is critical for obtaining accurate and reproducible results. The following table summarizes typical concentration ranges used in various in vitro applications. It is important to note that the ideal concentration can vary depending on the specific enzyme, cell type, and experimental conditions, and therefore empirical optimization is often recommended.[2]



In Vitro Application	Typical ATP Concentration Range	Notes
Biochemical Kinase Assays	1 μM - 1 mM	Often used at a concentration close to the Michaelis constant (Km) of the specific kinase for ATP to determine inhibitor potency (IC50).[2][3] For some assays, a higher concentration of 100 µM or 10 mM may be used.[4]
Luciferase-Based Cell Viability Assays	10 nM - 10 μM (for standard curve)	A standard curve is generated to correlate luminescence with ATP concentration, which in turn reflects the number of viable cells.[5] The assay can detect as little as 0.01 picomoles of ATP.[6][7]
Metabolic Assays	1 mM - 5 mM	Used to study cellular respiration and metabolic pathways.
In Vitro Transcription/Translation	0.5 mM - 2 mM	Provides the necessary energy for the synthesis of RNA and proteins.[8]
Drug Discovery Screening (Kinase Inhibitors)	Km of the target kinase	Using ATP at its Km value allows for a more accurate determination of the inhibitor's affinity (Ki).[2]
Extracellular ATP Signaling Studies	100 μM - 4 mM	Used to study the effects of extracellular ATP on cellular processes. Concentrations above 4 mM have been shown to decrease cell viability in some cell lines.[9]



Experimental ProtocolsPreparation of ATP Stock Solution

Objective: To prepare a stable, high-concentration stock solution of **ATP disodium trihydrate** for use in various in vitro assays.

Materials:

- ATP disodium trihydrate (MW: 605.19 g/mol for the trihydrate form)[1]
- Nuclease-free ultrapure water
- 1 M NaOH
- pH meter or pH strips
- Sterile 0.22 μm filter
- Sterile microcentrifuge tubes

Protocol:

- Weigh the desired amount of ATP disodium trihydrate powder. For a 100 mM stock solution, dissolve 60.52 mg of ATP disodium trihydrate in 1 mL of nuclease-free water.[10]
- The initial solution will be acidic (pH ~3.5).[11][12] Adjust the pH to 7.0-7.5 by adding 1 M NaOH dropwise while gently vortexing. Monitor the pH using a calibrated pH meter or pH strips.[13]
- Bring the final volume to the desired level with nuclease-free water.
- Sterilize the ATP solution by passing it through a 0.22 μm filter.[13]
- Determine the precise concentration of the ATP stock solution spectrophotometrically by measuring the absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[11][12][13]



- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
- Store the aliquots at -20°C, where they are stable for several months.[8][14]

In Vitro Kinase Assay

Objective: To measure the activity of a specific kinase and assess the potency of potential inhibitors.

Materials:

- Purified kinase
- Kinase-specific substrate (peptide or protein)
- ATP disodium trihydrate stock solution (e.g., 10 mM)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[3]
- Test inhibitor compounds
- Detection reagent (e.g., ADP-Glo[™], radiometric [y-³²P]ATP)
- 96-well or 384-well assay plates
- Plate reader (luminometer, scintillation counter, etc.)

Protocol:

- Prepare a kinase/substrate master mix in the kinase reaction buffer.
- Add the test inhibitor compounds at various concentrations to the wells of the assay plate.
 Include appropriate controls (no inhibitor, no enzyme).
- Add the kinase/substrate master mix to the wells containing the inhibitors and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.



- Initiate the kinase reaction by adding ATP to a final concentration that is typically at or near the Km of the kinase for ATP.[3]
- Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.[3]
- Stop the reaction by adding a stop solution or by heating.
- Add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (e.g., ADP) or the amount of remaining ATP.
- · Measure the signal using the appropriate plate reader.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Luciferase-Based Cell Viability Assay

Objective: To determine the number of viable cells in a culture by quantifying intracellular ATP levels.

Materials:

- Cells cultured in a 96-well opaque-walled plate
- ATP disodium trihydrate for standard curve
- · Cell lysis buffer
- Luciferase/Luciferin reagent (e.g., CellTiter-Glo®)
- Luminometer

Protocol:

Standard Curve Preparation:



- Prepare a series of ATP standards by serially diluting the ATP stock solution in the same medium used for cell culture or PBS.[5] Typical concentrations for the standard curve range from 10 nM to 10 μM.
- Add the ATP standards to empty wells of the assay plate.
- Sample Preparation:
 - Culture cells in a 96-well opaque-walled plate.
 - Treat cells with the test compounds for the desired duration.
- Assay Procedure:
 - Equilibrate the plate and the luciferase reagent to room temperature.
 - Add the luciferase reagent, which includes a cell lysis agent, directly to the wells containing cells and the ATP standards.
 - Mix the contents by orbital shaking for a few minutes to induce cell lysis and stabilize the luminescent signal.
 - Incubate at room temperature for approximately 10 minutes to allow the luminescent signal to stabilize.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (from wells with medium only).
 - Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.
 - Determine the ATP concentration in the cell samples by interpolating their luminescence values on the standard curve.
 - Correlate the ATP concentration to the number of viable cells.



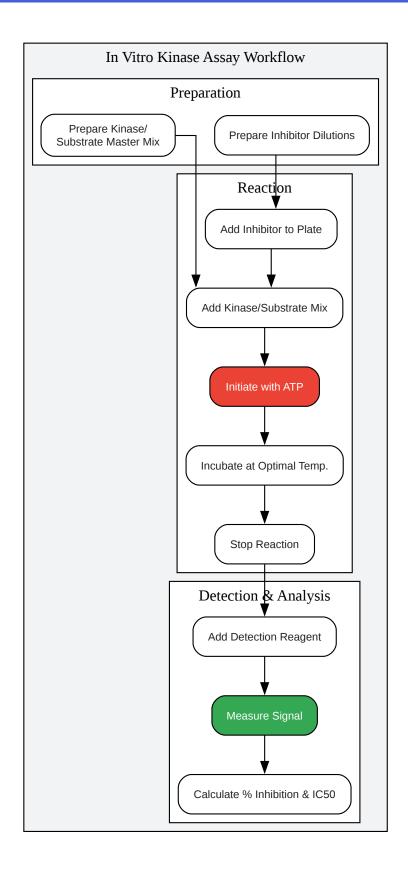
Visualizations



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Caption: Workflow for the preparation of a standardized **ATP disodium trihydrate** stock solution.

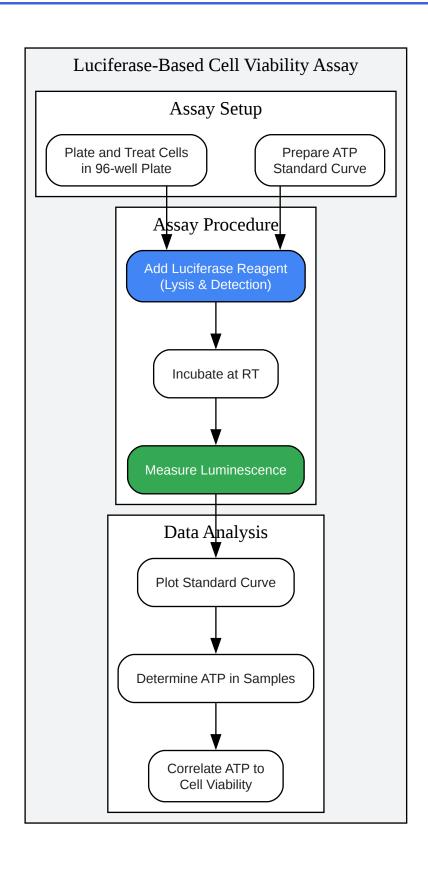




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Caption: General workflow for a typical in vitro kinase inhibition assay.

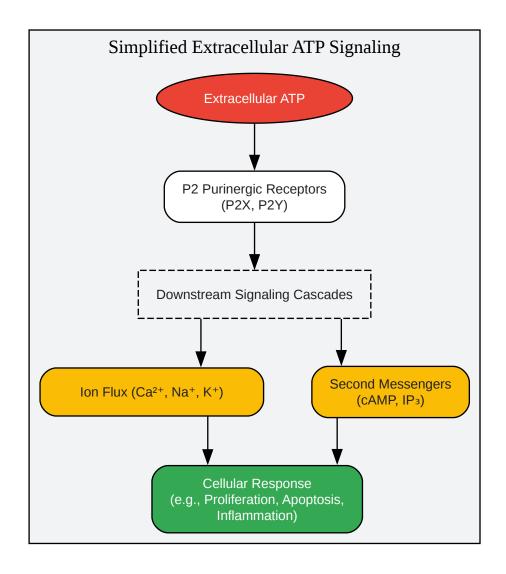




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Caption: Workflow for determining cell viability using a luciferase-based ATP assay.





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Caption: Simplified diagram of an extracellular ATP signaling pathway.

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